molecular formula C12H17N B13213870 3,7-Diethyl-2,3-dihydro-1H-indole

3,7-Diethyl-2,3-dihydro-1H-indole

Cat. No.: B13213870
M. Wt: 175.27 g/mol
InChI Key: ZHGYCWQIVAANNP-UHFFFAOYSA-N
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Description

3,7-Diethyl-2,3-dihydro-1H-indole is a chemical building block belonging to the 2,3-dihydro-1H-indole (indoline) class, a scaffold of significant interest in medicinal chemistry and drug discovery . Indoline derivatives are recognized as promising agents for the synthesis of novel compounds with neuroprotective and antioxidant properties . This structure serves as a key precursor in developing analogs of biologically important molecules, such as the endogenous neurohormone melatonin, which plays a central role in regulating circadian rhythms and exhibits antioxidant and neuroprotective activities . The dihydroindole core allows for structural modulation to create different receptor subtype selectivity and intrinsic activity profiles, making it valuable for researching new therapeutic agents . The specific substitution pattern of 3,7-diethyl on the indoline scaffold may influence the compound's conformation and interaction with biological targets, offering researchers a versatile intermediate for exploring structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,7-diethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-7,10,13H,3-4,8H2,1-2H3

InChI Key

ZHGYCWQIVAANNP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(C=CC=C12)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Dihydroindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3,7-Diethyl-2,3-dihydro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and N-H protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. The ethyl groups at positions 3 and 7 will show characteristic quartet and triplet patterns for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The protons of the dihydroindole core at positions 2 and 3 will present as multiplets in the aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm. The carbons of the ethyl groups and the dihydroindole ring will appear in the upfield region. The chemical shifts are influenced by the substitution pattern on the indole (B1671886) ring.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H 6.5 - 7.2 m -
NH 3.5 - 4.5 br s -
C2-H ~3.0 - 3.5 m -
C3-H ~2.8 - 3.3 m -
Ar-CH₂-CH₃ 2.5 - 2.8 q ~7.5
C3-CH₂-CH₃ 1.5 - 1.8 m ~7.4
Ar-CH₂-CH₃ 1.1 - 1.4 t ~7.5

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C (quaternary) 140 - 150
Aromatic C (CH) 110 - 130
C2 45 - 55
C3 40 - 50
Ar-CH₂ 25 - 30
C3-CH₂ 20 - 25
Ar-CH₂-CH₃ 10 - 15

Advanced NMR Techniques for Conformational Studies

To gain deeper insights into the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques are employed. ipb.pt These methods, such as 2D NMR and variable temperature NMR, are invaluable for resolving complex spectral overlaps and understanding the molecule's flexibility. ipb.pt

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the complete connectivity of the molecule. A COSY spectrum would reveal proton-proton couplings, for instance, confirming the connection between the methylene and methyl protons of the ethyl groups. HSQC and HMBC experiments correlate proton and carbon signals, allowing for the unambiguous assignment of all carbon and proton resonances. ipb.pt

Variable Temperature (VT) NMR studies can provide information about conformational changes. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that may indicate the presence of different conformers and to determine the energy barriers between them. For this compound, VT-NMR could potentially be used to study the puckering of the dihydroindole ring and the rotation of the ethyl groups.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibration of the secondary amine in the dihydroindole ring would typically appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches from the ethyl groups and the dihydroindole core will be observed between 2850 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Frequency Range (cm⁻¹) Vibrational Mode
N-H 3300 - 3500 Stretching
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 3000 Stretching
Aromatic C=C 1450 - 1600 Stretching

Raman Spectroscopy (including Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the ethyl groups.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. researchgate.net For a compound like this compound, SERS could be used to obtain high-quality spectra even from very small sample amounts and to study its interaction with metallic surfaces.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov

For this compound (C₁₂H₁₇N), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for dihydroindoles involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, characteristic fragments would likely arise from the loss of an ethyl group (M-29) or cleavage of the dihydroindole ring system.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M]⁺ 175.15 Molecular Ion
[M-15]⁺ 160.14 Loss of CH₃

Table of Compounds Mentioned

Compound Name
This compound
Carbon-13
Methane

Reactivity Profiles and Transformative Chemistry of Dihydroindoles

Electrophilic and Nucleophilic Substitution Reactions of Dihydroindoles

Dihydroindoles, or indolines, possess a hybrid electronic nature. The benzene (B151609) ring is aromatic, while the five-membered heterocyclic ring is saturated. This structure dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The benzene portion of the dihydroindole ring is susceptible to electrophilic aromatic substitution. The nitrogen atom, being an ortho, para-director, activates the aromatic ring towards electrophiles. The positions ortho and para to the nitrogen atom (C4, C6, and C7) are the most nucleophilic. In the case of 3,7-Diethyl-2,3-dihydro-1H-indole , the 7-position is already substituted. The ethyl group at C7 is also an ortho, para-directing group. Therefore, electrophilic attack is expected to be directed primarily to the C4 and C6 positions, with the relative ratio of products influenced by the steric hindrance imposed by the substituents.

Common electrophilic substitution reactions for indoles and their derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.orgbhu.ac.in For dihydroindoles, similar reactivity is expected on the benzene ring.

Reaction TypeReagentsExpected Product with Dihydroindole
NitrationHNO₃/H₂SO₄4-Nitro- and 6-Nitrodihydroindole
HalogenationBr₂/FeBr₃4-Bromo- and 6-Bromodihydroindole
SulfonationSO₃/H₂SO₄Dihydroindole-4-sulfonic acid and Dihydroindole-6-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl- and 6-Acyldihydroindole

For This compound , the directing effects of the amino group and the C7-ethyl group would reinforce substitution at the C4 and C6 positions. The ethyl group at C3 is on the saturated ring and would have a minimal electronic effect on the aromatic ring but could exert some steric influence on the approach of the electrophile.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the dihydroindole ring are less common unless an activating group is present. The nitrogen atom of the dihydroindole is nucleophilic and can react with electrophiles. For instance, N-alkylation or N-acylation can occur readily.

In some specialized cases, nucleophilic aromatic substitution can occur if a good leaving group is present on the aromatic ring, particularly at a position activated by an electron-withdrawing group. However, for an electron-rich system like This compound , such reactions are unlikely without prior modification. A notable exception is the reaction of 1-hydroxyindoles with nucleophiles, which proceeds via an S_N2-type mechanism on the nitrogen atom. clockss.orgcore.ac.uk

Rearrangement Reactions Involving the Dihydroindole Ring System

The dihydroindole ring system can undergo various rearrangement reactions, often under acidic conditions or photochemically. These rearrangements can lead to ring expansion, ring contraction, or the migration of substituents.

One of the well-known rearrangements is the Fischer indole (B1671886) synthesis, which, while a method for indole synthesis, involves rearrangements of a phenylhydrazone. youtube.com While not a reaction of a pre-formed dihydroindole, it highlights the propensity of related structures to rearrange.

Rearrangements such as the pinacol (B44631), Wagner-Meerwein, and Wolff rearrangements are general types of organic reactions that could potentially be applied to suitably substituted dihydroindoles. libretexts.org For example, a 1,2-diol on the saturated portion of the dihydroindole could undergo a pinacol rearrangement.

The Tiffeneau-Demjanov rearrangement can be used for ring expansion of cyclic systems. youtube.com A related transformation could potentially expand the five-membered ring of a dihydroindole to a six-membered ring.

For This compound , the presence of the ethyl group at the chiral C3 position could lead to interesting stereochemical outcomes in rearrangement reactions.

Cycloaddition Reactions Leading to Fused Dihydroindole Scaffolds

The dihydroindole scaffold can participate in cycloaddition reactions, although the aromatic benzene ring is generally unreactive in this regard. The double bond of the corresponding indole is more commonly involved in cycloadditions. researchgate.net However, the diene character of the benzene ring can be exploited under certain conditions.

1,3-dipolar cycloadditions are a versatile method for constructing five-membered heterocyclic rings. wikipedia.orgglobethesis.com A dihydroindole derivative could potentially act as the dipolarophile if it contains a suitable double bond, or a dipole could be generated from the dihydroindole framework.

Diels-Alder reactions, a type of [4+2] cycloaddition, are powerful for forming six-membered rings. libretexts.org While the benzene ring of dihydroindole is not a typical diene for a Diels-Alder reaction, intramolecular variants starting from a suitably functionalized dihydroindole are conceivable.

Oxidation Reactions of Dihydroindoles to Indoles

One of the most fundamental reactions of dihydroindoles is their oxidation to the corresponding indole. This aromatization is often thermodynamically favorable. A variety of oxidizing agents can be employed for this transformation.

Common methods for the dehydrogenation of indolines to indoles include the use of palladium on carbon (Pd/C) at elevated temperatures, manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Halide-catalyzed oxidations using reagents like oxone have also been reported as a green alternative. nih.govresearchgate.net The choice of oxidant can sometimes depend on the substituents present on the dihydroindole ring.

The oxidation of This compound would yield 3,7-Diethyl-1H-indole . The reaction would proceed readily given the driving force of aromatization.

Oxidizing AgentConditions
Pd/CHigh temperature, solvent
MnO₂Room temperature or heating, solvent
DDQMild conditions, solvent
Oxone/Halide catalystAqueous or organic solvent

Ring-Opening and Ring-Closure Mechanisms

The dihydroindole ring system is generally stable. However, under certain conditions, ring-opening of the heterocyclic five-membered ring can occur. For instance, reductive cleavage of the C-N bond can be achieved under specific catalytic conditions. Hydrodenitrogenation of indole, which proceeds through an indoline (B122111) intermediate, involves the opening of the pyrrole (B145914) ring. osti.gov

Conversely, various synthetic methods rely on ring-closure reactions to form the dihydroindole scaffold. These often involve intramolecular cyclization of a suitably substituted benzene derivative. For example, intramolecular nucleophilic aromatic substitution can be used to construct the dihydroindole ring. rsc.org Another powerful strategy is the use of 6π-electrocyclic ring closures. nih.gov

Recent research has also explored ring expansion of indoles and pyrroles, which can be considered a form of ring-opening followed by a new ring-closure. nih.gov

For This compound , ring-opening would likely require harsh conditions, leading to the cleavage of the N1-C2 or N1-C7a bonds.

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